methyl 3-(azetidin-2-yl)propanoate hydrochloride
Description
Methyl 3-(azetidin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a hydrochloride salt form of methyl 3-(azetidin-2-yl)propanoate, which features an azetidine ring, a four-membered nitrogen-containing heterocycle
Properties
CAS No. |
2751610-26-9 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azetidin-2-yl)propanoate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-chloropropanoic acid derivatives with amines under basic conditions.
Esterification: The resulting azetidine derivative is then esterified with methanol in the presence of an acid catalyst to form methyl 3-(azetidin-2-yl)propanoate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted azetidine derivatives.
Oxidation: Azetidine N-oxides.
Reduction: Azetidine amines.
Hydrolysis: 3-(azetidin-2-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(azetidin-2-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(azetidin-2-yl)propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its azetidine ring and ester functionalities. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(azetidin-3-yl)propanoate hydrochloride: Similar structure but with the azetidine ring attached at a different position.
Ethyl 3-(azetidin-2-yl)propanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(pyrrolidin-2-yl)propanoate hydrochloride: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Methyl 3-(azetidin-2-yl)propanoate hydrochloride is unique due to its specific azetidine ring position and ester functionality, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
